physical and chemical properties of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
physical and chemical properties of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a tertiary amine, and a primary alcohol, makes it a versatile building block for the creation of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative synthetic protocol and relevant safety information. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this compound in their work. The compound is also known by its alternate name, 4-(n-Methyl-n-hydroxyethyl)amino benzaldehyde[1].
Core Properties
The fundamental physical and chemical properties of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 66-70 °C | [3][4] |
| Boiling Point | 354.0 ± 27.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in water and organic solvents. | [2] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| CAS Number | 1201-91-8 | [1][3][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][5][6] |
| Molecular Weight | 179.22 g/mol | [1][3][5][6] |
| IUPAC Name | 4-[ (2-hydroxyethyl)(methyl)amino]benzaldehyde | |
| InChI Key | JOCUIVLSLBBESN-UHFFFAOYSA-N | |
| SMILES | CN(CCO)c1ccc(C=O)cc1 | |
| Spectral Data | 1H NMR, 13C NMR, FTIR, and Raman spectra are reportedly available on SpectraBase. | [7][8] |
Synthesis and Purification
Representative Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on the general principles of the Vilsmeier-Haack reaction and should be optimized for specific laboratory conditions.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
2. Formylation Reaction:
-
Dissolve the starting material, N-methyl-N-(2-hydroxyethyl)aniline, in a minimal amount of anhydrous DMF.
-
Add the solution of the aniline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is neutral.
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde.
Purification
A general method for the purification of N-substituted aminobenzaldehydes involves recrystallization[12]. The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of polar organic compounds include ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate[13].
Representative Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, treatment with activated charcoal may be necessary.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Research and Development
N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a versatile intermediate with applications in various fields:
-
Synthesis of Electro-optic Materials: It is used as a reagent in the synthesis of polymethacrylates and other materials with electro-optic properties[1][5].
-
Photosensitizers and Dyes: The chromophoric nature of the aminobenzaldehyde moiety makes it a suitable precursor for the synthesis of dyes and photosensitizers.
-
Pharmaceutical Research: As a functionalized aldehyde, it can be used in the construction of more complex molecules with potential biological activity, including heterocyclic compounds like pyridines and indoles[2].
-
Analytical Chemistry: This compound has been investigated as a fluorescent probe for the detection of certain enzymes and as a chemosensor for phenolic compounds[6][14].
Safety and Handling
It is important to handle N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde with appropriate safety precautions.
Table 3: Hazard Information
| Hazard Category | Description |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used if handling large quantities or if there is a risk of generating dust.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Biological Activity and Signaling Pathways
There is currently no publicly available information to suggest that N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has a defined role in biological signaling pathways. As a synthetic intermediate, its primary relevance to drug development professionals lies in its utility as a building block for the synthesis of potentially bioactive molecules.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde.
Logical Relationship of Properties
The following diagram illustrates the logical relationship between the key properties and applications of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 4. N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde 96 1201-91-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. N-Methyl-N-hydroxyethyl-4-aminobenzaldehyde | CymitQuimica [cymitquimica.com]
